molecular formula C7H5FINO2 B8136133 2-Amino-3-fluoro-5-iodobenzoic acid

2-Amino-3-fluoro-5-iodobenzoic acid

Cat. No. B8136133
M. Wt: 281.02 g/mol
InChI Key: CBPFNZJEAXKSMI-UHFFFAOYSA-N
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Patent
US07709645B2

Procedure details

To a solution of 999 mg (6.44 mmol) of 2-amino-3-fluorobenzoic acid in 35 mL of water was added 500 mg (5.95 mmol) of sodium bicarbonate. The reaction was stirred and 1.77 g (6.99 mmol) of iodine was slowly added. The reaction was stirred at room temperature for 48 hours. To the solution was added an aqueous solution of sodium bisulfite and the solution was stirred vigorously for 30 minutes. The precipitate was collected by vacuum filtration and washed with water. The brown solid was dried overnight to afford 1.14 g (4.06 mmol, 63% yield) of 2-amino-3-fluoro-5-iodo-benzoic acid. 1H NMR (500 MHz, DMSO-d6) δ 7.79 (t, 1H), 7.58 (dd, 1H).
Quantity
999 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([F:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C(=O)(O)[O-].[Na+].[I:17]I.S(=O)(O)[O-].[Na+]>O>[NH2:1][C:2]1[C:10]([F:11])=[CH:9][C:8]([I:17])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
999 mg
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1F
Name
Quantity
500 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.77 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature for 48 hours
Duration
48 h
STIRRING
Type
STIRRING
Details
the solution was stirred vigorously for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The brown solid was dried overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C=C1F)I
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.06 mmol
AMOUNT: MASS 1.14 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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